1-(4,5-dibromofuran-2-yl)methanamine
Description
Structure
3D Structure
Properties
CAS No. |
1247764-71-1 |
|---|---|
Molecular Formula |
C5H5Br2NO |
Molecular Weight |
254.91 g/mol |
IUPAC Name |
(4,5-dibromofuran-2-yl)methanamine |
InChI |
InChI=1S/C5H5Br2NO/c6-4-1-3(2-8)9-5(4)7/h1H,2,8H2 |
InChI Key |
WPKYNUYQJKQQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)CN |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4,5 Dibromofuran 2 Yl Methanamine
Strategies for the Preparation of 4,5-Dibromofuran Precursors
The synthesis of the target methanamine is fundamentally dependent on the availability of appropriately substituted furan (B31954) precursors. The primary challenge lies in the regioselective introduction of two bromine atoms at the 4- and 5-positions of the furan ring, a structure that serves as the foundational scaffold for subsequent functionalization.
Bromination Protocols for Furanic Rings
Direct bromination of the furan ring is a common strategy to introduce the required halogen atoms. The reactivity of the furan nucleus necessitates careful selection of brominating agents and conditions to control the position and degree of halogenation.
Electrophilic bromination of furan derivatives often leads to a mixture of products. However, specific protocols have been developed for targeted synthesis. For instance, the bromination of methyl furan-2-carboxylate (B1237412) using bromine in the presence of a Lewis acid catalyst like aluminum chloride has been shown to selectively yield the methyl 4,5-dibromofuran-2-carboxylate. rsc.org The reaction conditions can be tuned; for example, the inclusion of 1,2-dichloroethane (B1671644) as a solvent can alter the product distribution, leading to the formation of a 4-bromo-5-chloro-ester instead. rsc.org For other furan derivatives, such as 2-ethylfuran, a variety of brominating systems have been explored, including N-Bromosuccinimide (NBS) with a radical initiator like AIBN, or direct bromination with Br₂ in DMF. researchgate.net
| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Reference |
| Methyl furan-2-carboxylate | Br₂ | AlCl₃ | Methyl 4,5-dibromofuran-2-carboxylate | rsc.org |
| Furan-2-carbaldehyde | Br₂ | AlCl₃ / 1,2-dichloroethane | 4,5-Dibromofuran-2-carbaldehyde | rsc.org |
| 2-Ethylfuran | NBS | AIBN / Et₂O | 2-Bromo-5-ethylfuran | researchgate.net |
| 2-Ethylfuran | Br₂ | DMF | 2-Bromo-5-ethylfuran | researchgate.net |
Synthesis of Dibromofuran-2-carboxylic Acid and Analogues
Dibromofuran-2-carboxylic acid and its derivatives, such as esters and aldehydes, are pivotal intermediates for the synthesis of 1-(4,5-dibromofuran-2-yl)methanamine. These compounds provide a functional handle at the 2-position for the eventual installation of the methanamine group.
A convenient route to 4,5-dibromofuran analogues starts from readily available furan-2-carboxylic acid or its esters. rsc.org As mentioned, the direct bromination of methyl furan-2-carboxylate with bromine and aluminum chloride provides methyl 4,5-dibromofuran-2-carboxylate. rsc.org This ester can then be hydrolyzed under basic or acidic conditions to afford 4,5-dibromofuran-2-carboxylic acid.
Similarly, 4,5-dibromofuran-2-carbaldehyde, another critical precursor, can be synthesized by the direct bromination of furan-2-carbaldehyde (furfural). rsc.orgresearchgate.net The oxidation of this aldehyde, for instance using a mild oxidizing agent like sodium chlorite, would yield the corresponding carboxylic acid. chemicalbook.com
Derivatization from Biomass-derived Furanic Compounds (e.g., Furfural (B47365), HMF)
The increasing focus on sustainable chemistry has positioned biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) as attractive starting materials for chemical synthesis. mdpi.comrsc.org These compounds, obtained from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, offer a renewable pathway to a wide array of furanic derivatives. mdpi.comresearchgate.netrsc.org
Furfural (furan-2-carbaldehyde) is a particularly relevant starting material for the synthesis of 4,5-dibromofuran precursors. As established, the direct bromination of furfural can yield 4,5-dibromofuran-2-carbaldehyde. rsc.orgresearchgate.net This transformation directly converts a bio-based feedstock into a key intermediate, providing a more sustainable route compared to syntheses starting from petroleum-derived precursors. The resulting aldehyde is a versatile building block for the subsequent amination step.
Amination Reactions for Methanamine Moiety Formation
With the 4,5-dibromofuran scaffold in hand, the final stage of the synthesis involves the introduction of the methanamine group (-CH₂NH₂). This can be accomplished through several synthetic strategies, most notably reductive amination or through pathways involving halogenated intermediates.
Reductive Amination Approaches
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. youtube.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine. youtube.com
In the context of synthesizing this compound, the key starting material for this approach is 4,5-dibromofuran-2-carbaldehyde. sigmaaldrich.comacints.com The reaction proceeds by treating the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/catalyst). youtube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde. youtube.com Biocatalytic approaches using amine dehydrogenases (AmDH) have also emerged as powerful tools for reductive amination, often proceeding with high efficiency and stereoselectivity. nih.govrsc.org
| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |
| 4,5-Dibromofuran-2-carbaldehyde | Ammonia (NH₃) | NaBH₃CN or H₂/Catalyst | This compound | youtube.com |
| Ketones/Aldehydes | Ammonia/Ammonium formate | Amine Dehydrogenase (AmDH) | Chiral amines | nih.govrsc.org |
Multistep Synthetic Pathways involving Amination of Halogenated Intermediates
An alternative strategy for forming the methanamine moiety involves a multistep sequence starting from a functionalized precursor. This pathway typically involves the creation of a reactive intermediate at the methyl position, which is then displaced by an amine source.
One such pathway begins with the reduction of 4,5-dibromofuran-2-carbaldehyde to the corresponding alcohol, (4,5-dibromofuran-2-yl)methanol, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol can then be converted into a more reactive species, such as 2-(bromomethyl)-4,5-dibromofuran or 2-(chloromethyl)-4,5-dibromofuran, by treatment with a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
This halogenated intermediate is an excellent substrate for nucleophilic substitution. Reaction with an excess of ammonia (or other nitrogen nucleophiles like sodium azide (B81097) followed by reduction) leads to the displacement of the halide and the formation of the desired primary amine, this compound. This method leverages the high reactivity of α-halocarbonyl-type compounds (in this case, a benzylic-like halide) in Sₙ2 reactions. libretexts.org
Atom-Economical and Metal-Free Synthetic Innovations
In the pursuit of greener and more efficient chemical manufacturing, atom-economical and metal-free synthetic routes are paramount. For furan derivatives, including those related to this compound, significant progress has been made in developing methods that maximize the incorporation of starting materials into the final product, thereby minimizing waste.
Atom-economical approaches often involve cascade or one-pot reactions. For instance, the synthesis of furan rings can be fully atom-economic when derived from the reaction of propargyl alcohols and terminal alkynes, where all atoms from the reactants are utilized in forming the product. organic-chemistry.org Similarly, the reductive amination of biomass-derived furfural to produce furan-2-ylmethanamine (FAM) is a key strategy. mdpi.com Sequential one-pot methods in these amination processes have demonstrated higher atom economy and yields compared to stepwise cascade routes. mdpi.com Research into α-(hetero)arylfurans has also yielded atom-economic ring construction approaches using renewable furanic platform chemicals derived from sources like 5-hydroxymethylfurfural (HMF). researchgate.net
The development of metal-free synthesis is driven by the need to avoid the cost, toxicity, and challenging removal of transition metal catalysts. Recent innovations have established catalyst-free annulation reactions that proceed under mild conditions to form furan and benzofuran (B130515) structures. researchgate.net One notable achievement is the transition-metal-free, one-pot synthesis of fused benzofuran-amines, which highlights the potential for creating complex amine-containing heterocyclic systems without metal catalysis. mdpi.com These methods often rely on promoters like K2CO3 or proceed simply by controlling reaction conditions, representing a significant step towards more sustainable chemical synthesis. researchgate.net
Optimization of Reaction Conditions and Yield for Target Synthesis
The synthesis of this compound, while not explicitly detailed in readily available literature, would likely proceed via the reductive amination of a 4,5-dibromofuran-2-carbaldehyde precursor. The optimization of such a reaction is critical for maximizing yield and purity. This process involves systematically varying key parameters such as solvent, catalyst, temperature, pressure, and reaction time.
Drawing parallels from the synthesis of other furan and benzofuran derivatives, several key optimization principles can be applied. researchgate.netscielo.brchemrxiv.org The choice of solvent is crucial; for instance, in silver(I)-promoted oxidative coupling reactions to form dihydrobenzofurans, acetonitrile (B52724) has been identified as a "greener" and highly effective solvent that provides a good balance between reactant conversion and reaction selectivity. scielo.brchemrxiv.org
Catalyst selection is another vital factor. In the reductive amination of furfural, a range of metal catalysts have been investigated, with Ru/Nb2O5 showing exceptionally high yields (99%) for furan-2-ylmethanamine under specific temperature and pressure conditions (90 °C, 0.1 MPa NH3, and 4 MPa H2). mdpi.com The reaction time also requires careful optimization. Studies have shown that reaction times can often be significantly reduced from periods as long as 20 hours down to 4 hours without a negative impact on conversion and selectivity, which also helps to minimize the formation of undesired by-products. scielo.brchemrxiv.org
The following table illustrates a hypothetical optimization study for the reductive amination of 4,5-dibromofuran-2-carbaldehyde.
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ni/Al₂O₃ | Methanol | 80 | 3 | 12 | 85 | 60 |
| 2 | Pd/C | Methanol | 80 | 3 | 12 | 95 | 75 |
| 3 | Ru/Nb₂O₅ | Methanol | 80 | 3 | 12 | >99 | 88 |
| 4 | Ru/Nb₂O₅ | Acetonitrile | 80 | 3 | 12 | 90 | 81 |
| 5 | Ru/Nb₂O₅ | Methanol | 100 | 4 | 6 | >99 | 92 |
This systematic approach, adjusting one variable at a time, allows for the identification of optimal conditions that provide the highest yield and purity of the target compound efficiently and cost-effectively.
Stereoselective Synthesis Considerations for Furan-2-ylmethanamine Derivatives
While this compound itself is an achiral molecule, the synthesis of its derivatives, particularly those with substituents on the aminomethyl group, introduces the possibility of chirality and the need for stereoselective control. The principles of stereoselective synthesis are therefore highly relevant to this class of compounds.
Stereoselectivity in the synthesis of furan derivatives has been demonstrated, for example, in the formation of hetarylaminomethylidene derivatives of furan-2(3H)-ones. nih.gov In this case, the reaction conditions, including the mode of synthesis (one-pot vs. sequential addition of reagents), influence the equilibrium between E- and Z-isomers, allowing for the selective synthesis of a specific isomer. nih.gov This control over double bond geometry is a fundamental aspect of stereochemistry.
For creating chiral centers, as would be required for many furan-2-ylmethanamine derivatives, chemists would employ established asymmetric synthesis strategies. These could include:
Use of Chiral Catalysts: A chiral catalyst can guide the reaction pathway to favor the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and then be removed.
Stereoselective Reduction: The reduction of a precursor, such as a chiral imine or oxime ether derived from the corresponding furfural, using stereoselective reducing agents can produce the desired chiral amine.
The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications, as different enantiomers can have vastly different biological activities.
Chemical Reactivity and Mechanistic Investigations of 1 4,5 Dibromofuran 2 Yl Methanamine
Reactivity of the Furan (B31954) Ring System
The furan ring in 1-(4,5-dibromofuran-2-yl)methanamine is an electron-rich aromatic system, a characteristic that fundamentally governs its reactivity. However, the presence of two bromine atoms at the 4 and 5 positions significantly influences its chemical behavior, particularly in electrophilic aromatic substitution, nucleophilic displacement, and ring-opening reactions.
Electrophilic Aromatic Substitution Reactions on the Furan Core
Electrophilic aromatic substitution is a hallmark reaction of furan and its derivatives. The furan ring is generally more reactive than benzene (B151609) towards electrophiles. In the case of this compound, the substitution pattern dictates that the only available position for electrophilic attack is the C3 position. The aminomethyl group at the C2 position is an activating group, further enhancing the electron density of the ring and directing incoming electrophiles to the C3 position. Conversely, the bromine atoms at C4 and C5 are deactivating groups due to their electron-withdrawing inductive effect, which slightly tempers the ring's reactivity.
Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at the C3 position. For instance, treatment with a nitrating agent would likely yield 1-(4,5-dibromo-3-nitrofuran-2-yl)methanamine.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagent | Predicted Product |
| Nitration | HNO₃/H₂SO₄ | 1-(4,5-dibromo-3-nitrofuran-2-yl)methanamine |
| Bromination | Br₂/FeBr₃ | 1-(3,4,5-tribromofuran-2-yl)methanamine |
| Acylation | CH₃COCl/AlCl₃ | 1-(3-acetyl-4,5-dibromofuran-2-yl)methanamine |
Nucleophilic Displacement of Bromine Substituents
The bromine atoms attached to the furan ring are generally unreactive towards nucleophilic displacement under standard conditions. However, these reactions can be facilitated by the use of transition metal catalysts, such as palladium or copper complexes. These catalysts enable cross-coupling reactions, allowing for the substitution of bromine with a variety of nucleophiles.
For example, in the presence of a suitable palladium catalyst, this compound could undergo Suzuki coupling with boronic acids, Stille coupling with organostannanes, or Buchwald-Hartwig amination with amines. These reactions would lead to the formation of new carbon-carbon or carbon-nitrogen bonds at the C4 and/or C5 positions. The sequential and selective displacement of the two bromine atoms could also be achievable by carefully controlling the reaction conditions.
Ring-Opening and Cycloaddition Reactivity Patterns
The furan ring is known to undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or oxidizing agents. For this compound, acidic conditions could lead to protonation of the furan oxygen, initiating a cascade of reactions that result in the cleavage of the furan ring and the formation of acyclic products.
Furans can also participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. The electron-rich nature of the furan ring in this compound suggests that it could react with electron-deficient dienophiles. However, the steric hindrance imposed by the bromine atoms and the aminomethyl group might influence the feasibility and stereoselectivity of such reactions. The reaction of 3,4-dibromofuran (B150810) with azo diesters has been reported to proceed via a Diels-Alder reaction followed by a rearrangement to give tetrahydropyridazinone derivatives. A similar reactivity pattern could be anticipated for this compound.
Transformations Involving the Aminomethyl Group
The primary amine functionality of the aminomethyl group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions.
Acylation, Alkylation, and Derivatization Reactions
The primary amine of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can be alkylated with alkyl halides to yield secondary or tertiary amines. The extent of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. These derivatization reactions are useful for modifying the properties of the molecule and for introducing new functional groups.
Table 2: Representative Derivatization Reactions of the Aminomethyl Group
| Reaction | Reagent | Product |
| Acylation | Acetyl chloride | N-((4,5-dibromofuran-2-yl)methyl)acetamide |
| Alkylation | Methyl iodide | 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-((4,5-dibromofuran-2-yl)methyl)-4-methylbenzenesulfonamide |
Condensation and Imine Formation
The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. These imine derivatives can be further reduced to secondary amines or used as intermediates in other synthetic transformations.
Table 3: Imine Formation with Carbonyl Compounds
| Carbonyl Compound | Product (Imine) |
| Benzaldehyde | N-((4,5-dibromofuran-2-yl)methyl)-1-phenylmethanimine |
| Acetone | N-((4,5-dibromofuran-2-yl)methyl)propan-2-imine |
| Cyclohexanone | N-((4,5-dibromofuran-2-yl)methyl)cyclohexanimine |
Cross-Coupling Reactions at Brominated Positions
The bromine atoms at the C4 and C5 positions of the furan ring are susceptible to substitution through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex molecules from this halogenated furan derivative.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl and heteroaryl halides. rsc.orgmdpi.com For polyhalogenated furans, these reactions offer a pathway to introduce diverse substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds like 2,3,4,5-tetrabromofuran provides valuable insights into the expected reactivity. In such systems, the Suzuki-Miyaura reaction has been shown to be an effective method for the site-selective synthesis of mono-, di-, and tetra-arylated furans. beilstein-journals.orgucla.edu The general reaction scheme involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
A typical procedure for a Suzuki-Miyaura reaction on a brominated furan involves a palladium catalyst such as Pd(PPh₃)₄, a base like potassium carbonate, and an arylboronic acid in a solvent system like dioxane or a toluene/dioxane mixture. The reaction is typically heated to achieve good conversion. beilstein-journals.org The presence of the aminomethyl group at the C2 position in this compound could potentially influence the reaction through its electronic effects or by acting as a coordinating group for the palladium catalyst. This could, in turn, affect the reaction's regioselectivity and rate.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. While direct examples with this compound are scarce, the Sonogashira coupling is known to be effective for other brominated furans. For instance, domino intermolecular Sonogashira coupling of bromophenoxy derivatives with terminal acetylenes has been used to synthesize substituted benzofurans. nih.gov
The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. nih.gov The mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with a palladium(II) complex generated from the oxidative addition of the aryl bromide to the palladium(0) catalyst. Reductive elimination then yields the alkynylated product. nih.gov
| Reaction | Catalyst System | Base | Coupling Partner | Solvent | Temperature | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Arylboronic acid | Dioxane or Toluene/Dioxane | 80 °C | beilstein-journals.org |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., triethylamine) | Terminal alkyne | Amine or DMF/ether | Room Temperature | nih.gov |
Beyond palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions of aryl halides.
Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions have a long history and are particularly useful for certain types of transformations. rsc.org For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been demonstrated. nih.gov Although less common than palladium-catalyzed reactions for aryl-aryl and aryl-alkyne couplings, copper catalysis can offer complementary reactivity and may be a viable option for the functionalization of this compound, particularly in Ullmann-type reactions.
In polyhalogenated systems, controlling the site of reaction is a significant challenge and a key aspect of synthetic strategy. For polyhalogenated furans, studies on compounds like 2,3,4,5-tetrabromofuran have shown that cross-coupling reactions can proceed with a degree of site-selectivity. beilstein-journals.orgucla.edu
Generally, in polyhalogenated pyrroles, thiophenes, and furans, oxidative addition in palladium-catalyzed cross-coupling reactions preferentially occurs at the bromine atom located at the α-position (C2 or C5) to the heteroatom. researchgate.net In the case of this compound, the C2 position is already substituted. Therefore, the reactivity will be directed towards the bromine atoms at the C4 and C5 positions. The relative reactivity of these two positions can be influenced by several factors, including:
Electronic Effects: The electron-donating or -withdrawing nature of the substituent at the C2 position can influence the electron density at the C4 and C5 positions, thereby affecting the rate of oxidative addition. The aminomethyl group is generally considered to be an electron-donating group, which could potentially modulate the reactivity of the adjacent bromine atoms.
Steric Hindrance: The size of the substituent at the C2 position can sterically hinder the approach of the catalyst to the adjacent C5 bromine atom, potentially favoring reaction at the more accessible C4 position.
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can all play a crucial role in determining the site-selectivity of the reaction. Fine-tuning these parameters can often lead to the preferential formation of one regioisomer over another.
For instance, in the Suzuki-Miyaura coupling of 2,3,4,5-tetrabromofuran, mono- and di-arylated products can be obtained selectively by controlling the stoichiometry of the boronic acid and the reaction conditions. beilstein-journals.orgucla.edu This suggests that a similar level of control might be achievable for this compound, allowing for the stepwise functionalization of the furan core.
Stability and Degradation Pathways
The stability of this compound is an important consideration for its synthesis, storage, and application. The furan ring itself can be susceptible to degradation under certain conditions, and the presence of bromine and aminomethyl substituents can introduce additional degradation pathways.
Halogenated furans are a class of compounds that can be formed as byproducts in various industrial processes and can be subject to environmental degradation. greenpeace.to The degradation of these compounds can occur through several mechanisms, including photochemical and thermal pathways.
Photochemical Degradation: Exposure to ultraviolet (UV) light can lead to the photolysis of halogenated aromatic compounds. nih.gov For halogenated furans, this can involve the cleavage of the carbon-bromine bond, leading to the formation of furan radicals. These radicals can then undergo a variety of subsequent reactions, potentially leading to the formation of more complex products or complete degradation. The presence of an aminomethyl group might also influence the photochemical stability, as amines can also be susceptible to photo-oxidation.
Advanced Spectroscopic Characterization Techniques in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. Although specific experimental spectra for 1-(4,5-dibromofuran-2-yl)methanamine are not widely reported, its structure allows for the prediction of characteristic ¹H and ¹³C NMR signals.
The molecule consists of three distinct proton environments and five unique carbon environments.
¹H NMR Spectroscopy : The proton spectrum is expected to show three main signals. The furan (B31954) ring possesses a single proton, which would appear as a singlet in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂-) protons adjacent to the furan ring and the amine group would likely appear as a singlet, shifted downfield due to the influence of the electronegative nitrogen and the aromatic furan ring. The two protons of the primary amine (-NH₂) would also give rise to a signal, which is often broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy : The carbon spectrum is predicted to display five distinct signals corresponding to each unique carbon atom in the molecule. libretexts.org The carbon atoms of the furan ring are expected to resonate in the downfield region typical for aromatic and heteroaromatic carbons (approximately 110-160 ppm). libretexts.org The two carbons bonded to the bromine atoms would be significantly influenced by the halogen's electronegativity. The methylene carbon, situated between the furan ring and the amine group, would appear in the aliphatic region, but shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C-Br) | - | ~115-125 |
| C2 (C-Br) | - | ~110-120 |
| C3 (C-CH) | - | ~140-150 |
| C4 (CH) | ~6.5-7.0 (singlet) | ~110-115 |
| C5 (CH₂) | ~3.8-4.2 (singlet) | ~40-50 |
Note: These are estimated values and actual experimental shifts may vary depending on the solvent and other experimental conditions.
Utilization of Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information helps in determining the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
For this compound (C₅H₅Br₂NO), the exact mass can be calculated, and its mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak.
Predicted mass spectrometry data indicates several possible adducts that could be observed. uni.lu The protonated molecule, [M+H]⁺, would have a calculated m/z that confirms the molecular weight. Other common adducts include those with sodium [M+Na]⁺ and potassium [M+K]⁺. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 253.88108 |
| [M+Na]⁺ | 275.86302 |
| [M+K]⁺ | 291.83696 |
| [M+NH₄]⁺ | 270.90762 |
Source: PubChem CID 62083922 uni.lu
Fragmentation in the mass spectrometer would likely involve the loss of the amine group, the bromine atoms, or cleavage of the furan ring, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
N-H Stretch : The primary amine (-NH₂) group should exhibit one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines typically show two bands due to symmetric and asymmetric stretching modes. libretexts.org
C-H Stretch : The C-H bond of the furan ring is expected to show a stretching vibration slightly above 3000 cm⁻¹, typical for aromatic and heteroaromatic C-H bonds. orgchemboulder.com The methylene (-CH₂-) group will have C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz
C=C and C-O Stretch : The furan ring should display C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-O-C stretching bands, which are typically strong, in the 1000-1300 cm⁻¹ range. blogspot.com
C-Br Stretch : The carbon-bromine bonds will have stretching vibrations in the lower frequency region of the spectrum, typically between 500 and 690 cm⁻¹.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Amine (N-H) | 3300 - 3500 | Stretch, sharp, medium |
| Aromatic C-H | 3000 - 3100 | Stretch, weak to medium |
| Aliphatic C-H | 2850 - 2960 | Stretch, medium |
| Amine (N-H) | 1590 - 1650 | Bend (scissoring) |
| Furan Ring (C=C) | 1500 - 1600 | Stretch, variable |
| Furan Ring (C-O-C) | 1000 - 1300 | Stretch, strong |
X-ray Crystallography for Solid-State Structure Determination of Analogues
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not available in the surveyed literature, analysis of closely related structures can provide valuable insights into the potential solid-state packing and intermolecular interactions.
For instance, studies on other dibrominated aromatic compounds reveal how bromine atoms can participate in halogen bonding, which can influence the crystal packing. nih.gov Similarly, crystal structures of furan-containing molecules often exhibit specific packing motifs driven by π-π stacking interactions of the aromatic rings. The presence of the primary amine group would introduce the capacity for strong hydrogen bonding, which would likely be a dominant factor in the crystal lattice of this compound.
Analysis of an analogue, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, reveals a complex network of intermolecular interactions including Br⋯H, C⋯H, and Br⋯Br contacts, which dictate the supramolecular assembly. orgchemboulder.comvscht.cz It is plausible that this compound would adopt a similarly complex packing arrangement, with hydrogen bonds from the amine group playing a key role in forming a stable, three-dimensional network in the solid state.
Computational and Theoretical Studies on 1 4,5 Dibromofuran 2 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its approximations) for a given molecular structure, providing insights into its electronic distribution, stability, and spectroscopic properties.
For a molecule like 1-(4,5-dibromofuran-2-yl)methanamine, these calculations would reveal the influence of the electron-withdrawing bromine atoms and the aminomethyl substituent on the furan (B31954) ring's aromaticity and electron density. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
Studies on other furan derivatives have successfully used methods like time-dependent DFT (TD-DFT) to investigate excited states and predict electronic spectra. researchgate.net For instance, high-level ab initio methods such as DLPNO–CCSD(T1) have been employed to calculate standard molar enthalpies of formation for a wide range of furan derivatives, providing benchmark thermochemical data. acs.org Such calculations for this compound would be crucial for understanding its thermodynamic stability.
Table 1: Representative Data from Quantum Chemical Calculations on a Furan Derivative (Note: This is a hypothetical table illustrating typical data obtained for a molecule like this compound using DFT at the B3LYP/6-31G(d) level of theory.)
| Calculated Property | Value | Unit |
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.1 | Debye |
| Total Energy | -2580 | Hartrees |
Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.
For example, DFT calculations have been used to study the hydrogenation and ring-opening of furan on metal surfaces like palladium, detailing the reaction energies and energy barriers for each step. rsc.org Research on the bromination of furan in aqueous solution has revealed a two-stage reaction mechanism involving initial bromine attack followed by hydration. cdnsciencepub.com Similarly, computational studies on the photochemical isomerization of furan derivatives have shown that different substituents can direct the reaction through specific bond-cleavage pathways. nih.gov
By applying these methods to this compound, researchers could predict its likely reaction products under various conditions, understand the regioselectivity of further substitutions, and rationalize the stability of potential intermediates.
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction (Note: This table illustrates the kind of data generated when studying a hypothetical electrophilic substitution reaction on a furan derivative.)
| Reaction Step | Transition State | Activation Energy (ΔG‡) |
| Formation of σ-complex | TS1 | 15.2 kcal/mol |
| Proton Abstraction | TS2 | 5.4 kcal/mol |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial for its function, particularly its ability to interact with biological targets. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds. Studies on 2-substituted furan carbonyl compounds have used experimental data and calculations to establish preferred conformations. rsc.orgrsc.org The conformational preferences of furan-based arylamides have been examined using a combination of quantum mechanics and NMR experiments to understand the interplay of forces like intramolecular hydrogen bonding and solvent effects. nih.gov
For this compound, a key focus would be the rotation around the bond connecting the furan ring and the aminomethyl group. Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent or near a protein). MD simulations have been used to predict the properties of furan-based resins during pyrolysis and to understand the non-adiabatic dynamics of furan in excited states. psu.edunih.gov
Table 3: Torsional Energy Profile for a Furan-CH₂-NH₂ Linkage (Note: This is a hypothetical table representing the relative energies of different conformers of this compound as the C(ring)-C-N-H dihedral angle is rotated.)
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |
| 0 | 2.5 | Eclipsed |
| 60 | 0.0 | Staggered (Global Minimum) |
| 120 | 2.8 | Eclipsed |
| 180 | 0.5 | Staggered (Local Minimum) |
Prediction of Reactivity and Selectivity Profiles
Computational methods can predict where a molecule is most likely to react. By calculating parameters like electrostatic potential surfaces and frontier molecular orbital densities, chemists can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
The furan ring is an electron-rich aromatic system, and electrophilic substitution is a characteristic reaction. numberanalytics.com Theoretical studies on substituted furans have correlated reaction rates with Hammett substituent constants and have shown how substituents direct incoming electrophiles to specific positions. acs.orgscilit.com For this compound, the bromine atoms at the 4- and 5-positions would deactivate the ring towards electrophilic attack, while the aminomethyl group at the 2-position would influence the remaining open position (C3). Quantum chemical calculations could precisely quantify these competing effects to predict the outcome of reactions like nitration or acylation.
In Silico Screening and Ligand-Protein Interaction Modeling
Given that many furan derivatives possess biological activity, computational methods are heavily used to screen them as potential drug candidates and to model their interactions with protein targets. mdpi.comresearchgate.net This process, known as in silico screening or molecular docking, computationally "places" the molecule into the binding site of a target protein to predict its binding orientation and affinity.
For this compound, this would involve selecting a protein target—for example, an enzyme or receptor implicated in a disease—and using docking software to evaluate how well the compound fits. Recent studies have used this approach to design 2,5-disubstituted furan derivatives as inhibitors of P-glycoprotein, a protein involved in multidrug resistance in cancer. nih.gov The docking results, which identify key interactions like hydrogen bonds and hydrophobic contacts, are often validated and refined using more computationally intensive methods like full molecular dynamics simulations of the protein-ligand complex. mdpi.comnih.gov
Table 4: Representative Molecular Docking Results (Note: This is a hypothetical table showing the predicted binding affinity of this compound against a kinase target.)
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Kinase XYZ | -8.2 | ASP-145, LYS-72, PHE-80 |
Biological Activity and Mechanistic Research on Furan 2 Ylmethanamine Derivatives
Investigation of Specific Biological Targets and Signaling Pathways
Research into furan-2-ylmethanamine derivatives has identified several key biological targets and signaling pathways through which these compounds may exert their effects. While direct studies on 1-(4,5-dibromofuran-2-yl)methanamine are not available, the activities of its analogs suggest potential areas of interaction.
Furan (B31954) derivatives have been shown to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathways. nih.govnih.gov These pathways are crucial in regulating cellular processes like proliferation, differentiation, and inflammation. For instance, certain naphthofuran derivatives have been found to alleviate high glucose-stimulated inflammatory responses in kidney cells through the SIRT1/NF-κB (p65) pathway. nih.gov
Given that this compound shares the core furan-2-ylmethanamine structure, it is plausible that it could interact with similar targets. The presence of two bromine atoms on the furan ring, being strong electron-withdrawing groups, would significantly alter the electronic distribution of the molecule. This modification could influence its binding affinity and specificity for various biological targets, potentially enhancing or diminishing its activity compared to non-halogenated analogs. For example, some furan derivatives act as inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer. nih.gov The electronic and steric properties of the dibromo-substituents could play a critical role in the interaction with the P-gp binding site.
Exploration of Diverse Therapeutic Potential
The furan scaffold is a constituent of numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial uses. ijabbr.comwisdomlib.orgutripoli.edu.ly
Modulation of Cellular Energy Metabolism and Apoptosis Induction
A significant area of investigation for furan derivatives is their potential as anticancer agents, often acting through the modulation of apoptosis. For example, a novel furan-2-carboxamide derivative was found to be a microtubule stabilizing agent, leading to mitotic arrest and the induction of apoptosis in cancer cells. nih.gov Other synthesized furan-based compounds have demonstrated the ability to induce cell death through the intrinsic mitochondrial apoptotic pathway. nih.gov This was confirmed by observing an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
The potential of this compound to act in a similar manner is plausible. The induction of apoptosis is a key strategy in cancer therapy. The specific substitutions on the furan ring can greatly influence cytotoxic activity. Studies on other furan derivatives against breast cancer cell lines have shown that specific compounds can induce cell cycle arrest at the G2/M phase and lead to an accumulation of cells in the pre-G1 phase, indicative of apoptosis. nih.gov
Enzyme Inhibition Studies (e.g., Histone Acetyltransferases, Sirtuins)
Furan-2-ylmethanamine derivatives have emerged as notable inhibitors of specific enzymes, particularly those involved in epigenetic regulation. Sirtuins, a class of NAD+-dependent histone deacetylases, are considered promising drug targets for cancer and neurodegenerative diseases. mdpi.comnih.gov
Structure-activity relationship (SAR) studies on a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives led to the identification of potent human Sirtuin 2 (SIRT2) inhibitors. mdpi.comnih.gov One compound, in particular, exhibited an IC50 value of 2.47 μM, which is significantly more potent than the known inhibitor AGK2. mdpi.comnih.gov Molecular docking analyses suggested that these inhibitors fit well into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov Conversely, other studies have identified naphthofuran derivatives that act as SIRT1 activators. nih.gov
This dual potential for inhibition or activation highlights the chemical versatility of the furan scaffold. The dibromo-substituents on this compound would likely influence its interaction with the binding sites of sirtuins or other histone deacetylases, making this an important area for future investigation.
Table 1: SIRT2 Inhibition by (5-phenylfuran-2-yl)methanamine Derivatives
| Compound | SIRT2 Inhibition IC50 (μM) | Reference |
|---|---|---|
| Compound 25 | 2.47 | mdpi.comnih.gov |
| AGK2 (Reference Inhibitor) | 17.75 | mdpi.comnih.gov |
| Compound 20 (at 100 μM) | 63 ± 5% inhibition | mdpi.comnih.gov |
| Compound 20 (at 10 μM) | 35 ± 3% inhibition | mdpi.comnih.gov |
Antioxidant and Anti-inflammatory Properties
The furan nucleus is a common feature in compounds with demonstrated antioxidant and anti-inflammatory activities. nih.govnih.gov The anti-inflammatory effects of natural furan derivatives are often linked to their ability to scavenge free radicals and regulate the expression of inflammatory mediators. nih.gov The antioxidant mechanism is attributed to the furan ring's capacity for electron transfer or hydrogen atom donation to neutralize reactive oxygen species. researchgate.net
Studies on 2-substituted furan derivatives show a clear correlation between the type of substituent and the antioxidant capacity. researchgate.net For instance, a 2-(p-hydroxyphenyl styryl)-furan was found to have good antioxidant properties, whereas furans with strong electron-withdrawing groups like nitro and cyano did not show antioxidant activity. researchgate.net This suggests that the electronic properties of the substituents are critical. Therefore, the two bromine atoms on this compound would be expected to significantly influence its antioxidant potential, a hypothesis that requires experimental validation.
Effects on Neuronal Survival, Neurogenesis, and Neurotransmitter Systems
Certain furan derivatives have been investigated for their neuroprotective effects. The monoaminergic systems, involving dopamine, norepinephrine, and serotonin, are deeply implicated in cognitive processes, and their dysfunction is linked to neurodegenerative diseases like Alzheimer's. nih.gov
A notable example is the furan derivative N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), which has been identified as a potential cognitive enhancer. nih.gov It acts as a monoamine oxidase B (MAO-B) inhibitor and has been shown to enhance synaptic transmission in the dentate gyrus of the hippocampus, a brain region critical for memory. nih.gov This suggests that furan-based molecules can cross the blood-brain barrier and modulate neurotransmitter systems. The specific structure of this compound, particularly its lipophilicity as influenced by the bromine atoms, would be a key determinant of its potential to access and act on the central nervous system.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For furan-2-ylmethanamine derivatives, SAR studies have provided valuable insights.
SIRT2 Inhibitors : For (5-phenylfuran-2-yl)methanamine derivatives, SAR analysis was key to improving potency against SIRT2. mdpi.comnih.gov
Antimicrobial Agents : A pharmacophore model was established for N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives based on their antimicrobial activity, identifying key structural features necessary for action. nih.gov
Antiviral Agents : In the development of novel inhibitors for the SARS-CoV-2 main protease, SAR studies of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives showed that substituents on the phenyl ring were essential for inhibitory activity. nih.gov
Investigations into the Cellular Uptake and Subcellular Localization of this compound and its Derivatives Remain Largely Undocumented
Despite the growing interest in the biological activities of furan-containing compounds, specific research detailing the cellular uptake and subcellular localization mechanisms of this compound is not publicly available. A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of how this particular compound and its closely related derivatives traverse cellular membranes and where they accumulate within the cell.
The biological activity of any compound is intrinsically linked to its ability to reach its molecular target within the cell. This journey involves crossing the cell membrane and potentially localizing to specific organelles. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, play a crucial role in these processes. For this compound, the presence of two bromine atoms on the furan ring is expected to significantly increase its lipophilicity, which could favor passive diffusion across the lipid bilayer of the cell membrane. The aminomethyl group, being polar and potentially protonated at physiological pH, would add a hydrophilic characteristic, creating an amphipathic molecule. This dual nature could influence its interaction with the cell membrane and intracellular components.
While direct studies are lacking, research on other furan derivatives offers some general insights. For instance, studies on various furan-containing macrocycles have suggested that the furan moiety can contribute to favorable passive permeability. However, without specific experimental data for this compound, any proposed mechanism of cellular entry remains speculative.
To elucidate the cellular uptake and subcellular localization of this compound, several established experimental approaches could be employed. These include:
In vitro permeability assays: Using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers could provide quantitative data on the passive permeability of the compound.
Cellular uptake studies: Incubating cultured cells with the compound and subsequently measuring its intracellular concentration over time would determine the rate and extent of its uptake.
Subcellular fractionation: After cellular uptake, separating different organelles through centrifugation would allow for the quantification of the compound in each fraction, revealing its primary subcellular destination.
Fluorescence microscopy: Synthesizing a fluorescently labeled version of this compound would enable direct visualization of its localization within living cells using techniques like confocal microscopy.
Until such studies are conducted, the cellular behavior of this compound remains an open area for investigation. The absence of this critical information hinders a complete understanding of its potential biological effects and mechanism of action.
Data on the cellular uptake and subcellular localization of this compound is not available in the reviewed scientific literature. Therefore, no data tables can be generated.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Architectures
Commercially available from various suppliers, 1-(4,5-dibromofuran-2-yl)methanamine is classified as a synthetic building block, indicating its role as a starting material for more complex molecules. ambeed.com The presence of its N-methylated analog, (4,5-dibromofuran-2-yl)methylamine, in chemical catalogs further underscores the utility of this scaffold in synthetic campaigns. sigmaaldrich.com The furan (B31954) ring itself is a key structural subunit in numerous natural products and serves as a valuable intermediate for accessing other useful compounds. hud.ac.uk
Tetronamides are a class of compounds characterized by a 4-aminofuran-2(5H)-one backbone. researchgate.netnih.gov This structural feature makes furan-based amines logical precursors for their synthesis. While synthetic routes to tetronamides are considered relatively underexplored, the core structure of this compound makes it a promising, if not yet widely reported, candidate for constructing these and other complex heterocyclic systems. researchgate.netnih.gov The primary amine can participate in cyclization reactions to form the requisite lactam ring, while the furan core provides the necessary heterocyclic base.
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. magtech.com.cnnih.gov The synthesis of furan derivatives is therefore a topic of significant interest. researchgate.netresearchgate.netyoutube.com Transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry and provide powerful tools for modifying scaffolds like this compound. magtech.com.cnresearchgate.net The two bromine atoms on the furan ring are ideal handles for cross-coupling reactions, allowing for the introduction of various substituents to build molecular diversity. The primary amine can be readily functionalized through reactions such as acylation or alkylation to further elaborate the molecular structure. This dual reactivity makes the compound an excellent starting point for generating libraries of novel furan-containing molecules for screening as potential therapeutic agents.
Table 1: Examples of Transition Metal-Catalyzed Reactions for Furan Derivatization
| Reaction Type | Catalyst System (Example) | Description |
|---|---|---|
| Sonogashira Coupling | Pd-complex, Cu co-catalyst | Couples terminal alkynes with aryl halides (like bromofurans) to form C-C bonds. nih.gov |
| Suzuki Coupling | Pd-complex | Couples organoboron compounds with aryl halides to form C-C bonds. |
| Heck Coupling | Pd-complex | Couples alkenes with aryl halides to form substituted alkenes. nih.gov |
| Intramolecular O-vinylation | Cu-catalyst | Can be used to form furan rings from appropriately substituted vinyl bromides and ketones. hud.ac.uk |
| Cycloisomerization | Au, Pt, Ru, or In catalysts | Used to form furan rings from various acyclic precursors like alkynones or propargylic oxiranes. hud.ac.ukresearchgate.net |
Integration into Polymeric Structures or Advanced Materials
The search for sustainable, bio-based polymers has led researchers to explore monomers derived from biomass. Furan-based compounds, which can be sourced from renewable resources like sugars and lignin, are excellent candidates for replacing petroleum-based monomers. mdpi.com Specifically, furan-based diamines have been successfully used to synthesize bio-based polyimides. mdpi.comresearchgate.netresearchgate.net
Polyimides are high-performance polymers known for their exceptional thermal stability. vt.edu They are typically synthesized through the polycondensation reaction of a diamine with a dianhydride. vt.edu While this compound is a monoamine, it could be chemically converted into a furan-based diamine, making it a potential precursor for such materials. Alternatively, it could be used as a monofunctional reagent to cap polymer chains, thereby controlling the molecular weight of the final polyimide. The bromine atoms on the furan ring also offer latent functionality, providing sites for post-polymerization modification, such as cross-linking or grafting, to tune the material's final properties. Research on PMR-type polyimides from furan-based diamines has shown they can offer good processability and thermal properties, making them suitable for high-temperature applications. researchgate.net
Table 2: Properties of a PMR-type Polyimide Derived from a Furan-Based Diamine (DFDA)
| Property | Value | Reference |
|---|---|---|
| Prepolymer Softening Temperature | 135 °C | researchgate.net |
| Cure Onset Temperature | 231 °C | researchgate.net |
| Glass Transition Temperature (Tg) | 296 °C | researchgate.net |
| Suitability | Lower temperature processing compared to PMR-15 standard. | researchgate.net |
Beyond polyimides, furan moieties are used in developing thermoreversible polymers through Diels-Alder chemistry, where the furan group reacts with a maleimide (B117702) to form a thermally reversible cross-linked network. nih.gov
Utilization in Catalyst Design or Ligand Development
Transition metal catalysis is a pillar of modern chemical synthesis, and the performance of a catalyst is critically dependent on the ligands that coordinate to the metal center. hud.ac.ukfrontiersin.org Furan-containing compounds have been investigated as components of ligands for various catalytic processes. magtech.com.cnresearchgate.net The structure of this compound suggests its potential as a bidentate ligand, where both the nitrogen of the amine and the oxygen of the furan ring can coordinate to a single metal atom.
Furthermore, the C-Br bonds can be substituted using cross-coupling reactions to introduce other donor atoms (e.g., phosphorus, sulfur), thereby creating novel tridentate or tetradentate ligands. This synthetic flexibility allows for the fine-tuning of the ligand's electronic and steric properties to optimize the performance of a metal catalyst for a specific reaction. For example, furan-containing ligands have been incorporated into ruthenium complexes for olefin metathesis and used in iron and copper-catalyzed reactions for the synthesis of other heterocycles. nih.gov The development of new catalytic systems relies on the availability of diverse and modifiable ligand scaffolds, a role for which this compound is well-suited.
Design, Synthesis, and Evaluation of Advanced Derivatives
Rational Design Principles for Structural Modifications
The rational design of derivatives of 1-(4,5-dibromofuran-2-yl)methanamine is guided by the goal of enhancing its potential biological activity, selectivity, and pharmacokinetic properties. Key strategies for structural modification often revolve around established principles of medicinal chemistry.
Substituent Effects: The bromine atoms at the 4 and 5 positions of the furan (B31954) ring are significant features. These electron-withdrawing groups influence the electron density of the furan ring, which can impact its reactivity and interactions with biological targets. Modifications could involve replacing one or both bromine atoms with other halogens (chlorine, fluorine) or with bioisosteric groups to modulate electronic and steric properties.
N-Substitution: The primary amine group is a key site for modification. N-substitution allows for the introduction of a wide array of functional groups, which can alter the compound's polarity, basicity, and ability to form hydrogen bonds. For instance, acylation, alkylation, or arylation of the amine can lead to amides, secondary amines, or tertiary amines, each with distinct physicochemical properties.
Scaffold Hopping and Hybridization: Another design principle involves "scaffold hopping," where the furan ring might be replaced by other five- or six-membered heterocyclic rings to explore different chemical space. Furthermore, hybrid molecules can be designed by linking the this compound scaffold to other known pharmacophores to create compounds with dual or enhanced activity. For example, incorporating fragments known to interact with specific enzymes or receptors could direct the molecule to a desired biological target.
The following table outlines the basic properties of the parent compound, this compound.
| Property | Value | Source |
| Molecular Formula | C5H5Br2NO | uni.lu |
| Molecular Weight | 268.90 g/mol | sigmaaldrich.com |
| IUPAC Name | (4,5-dibromofuran-2-yl)methanamine | uni.lu |
| InChI Key | WPKYNUYQJKQQJT-UHFFFAOYSA-N | uni.lu |
| SMILES | C1=C(OC(=C1Br)Br)CN | uni.lu |
Synthesis of N-Substituted and Ring-Substituted Derivatives
The synthesis of advanced derivatives of this compound would involve a variety of organic reactions targeting the primary amine and the furan ring.
N-Substituted Derivatives: The primary amine of the parent compound serves as a versatile handle for a range of chemical transformations.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium borohydride (B1222165) would lead to N-alkylated or N-arylated derivatives.
Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamides.
Ring-Substituted Derivatives: Modification of the furan ring, particularly the bromine substituents, would likely require more specialized synthetic methods.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to replace the bromine atoms with various aryl, heteroaryl, or alkyl groups. This would significantly diversify the substitution pattern on the furan core.
Nucleophilic Aromatic Substitution: Although less common for electron-rich furans, under specific conditions, nucleophilic substitution of the bromine atoms might be achievable.
A general synthetic scheme for N-substituted derivatives is presented below:
Scheme 1: General reaction pathways for the synthesis of N-substituted derivatives of this compound.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry offers a powerful strategy for the rapid generation of large libraries of related compounds, which can then be screened for biological activity. uni.lusigmaaldrich.com This approach is highly applicable to the diversification of the this compound scaffold.
A combinatorial library could be designed by systematically varying the substituents at the amine and potentially at the furan ring. For instance, a library of amides could be generated by reacting the parent amine with a diverse set of carboxylic acids. Similarly, a library of secondary amines could be synthesized through reductive amination with a collection of different aldehydes.
Solid-phase synthesis could be employed, where the parent amine is attached to a solid support, allowing for the use of excess reagents and simplified purification. The general workflow would involve:
Attachment of the this compound scaffold to a solid support.
Parallel synthesis of derivatives by treating portions of the resin with different building blocks (e.g., acyl chlorides, aldehydes).
Cleavage of the derivatives from the solid support.
High-throughput screening of the resulting library for biological activity.
Impact of Structural Variations on Reactivity and Biological Profile
The structural modifications introduced to the this compound scaffold are expected to have a profound impact on both its chemical reactivity and its biological profile.
Reactivity:
N-Substitution: Converting the primary amine to a secondary or tertiary amine, or to an amide, will alter its nucleophilicity and basicity. This can affect how the molecule interacts with its environment and its metabolic stability.
Ring Substitution: Replacing the bromine atoms with other groups will change the electronic properties of the furan ring, potentially influencing its susceptibility to oxidation or other metabolic transformations.
Biological Profile: The biological activity of furan and benzofuran (B130515) derivatives is diverse, with examples showing anticancer, antimicrobial, and anti-inflammatory properties. ijabbr.comnih.govmedcraveonline.com The specific activity of derivatives of this compound would depend on the nature of the introduced substituents.
For example, studies on other heterocyclic compounds have shown that:
The introduction of bulky groups can enhance selectivity for a particular biological target.
The addition of polar groups can improve aqueous solubility and pharmacokinetic properties.
The nature of the substituents on an aromatic ring can significantly influence the binding affinity to a target protein.
The following table provides hypothetical examples of derivatives and their potential impact on properties, based on general principles of medicinal chemistry.
| Derivative | Modification | Potential Impact on Properties |
| N-acetyl-1-(4,5-dibromofuran-2-yl)methanamine | Acylation of the amine | Reduced basicity, increased metabolic stability |
| N-benzyl-1-(4,5-dibromofuran-2-yl)methanamine | Benzylation of the amine | Increased lipophilicity, potential for pi-stacking interactions |
| 1-(4-bromo-5-phenylfuran-2-yl)methanamine | Phenyl substitution on the furan ring | Altered steric and electronic profile, potential for new biological targets |
The systematic evaluation of such derivatives through biological screening is essential to establish structure-activity relationships (SAR) and to identify lead compounds for further development.
Future Research Directions and Concluding Perspectives
Identification of Unexplored Synthetic Routes for Enhanced Efficiency
Current synthetic approaches to similar aminomethylfurans often involve the reduction of a corresponding nitrile or oxime, or the direct amination of a halomethylfuran. However, these methods can suffer from limitations such as the use of harsh reagents or the generation of significant waste.
Future synthetic strategies could focus on:
Direct C-H Amination: Investigating transition-metal-catalyzed direct C-H amination of a suitable furan (B31954) precursor could provide a more atom-economical route.
Multicomponent Reactions: Designing a one-pot multicomponent reaction that brings together the furan core, the aminomethyl group, and the bromine atoms from simple starting materials would significantly streamline the synthesis.
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields and purity, particularly for exothermic bromination reactions. ijabbr.com
A comparative table of potential synthetic starting points is presented below.
| Starting Material | Potential Reaction | Advantages | Challenges |
| Furan-2-carbaldehyde | Reductive amination followed by bromination | Readily available starting material. | Control of bromination regioselectivity. |
| 2-Methylfuran | Radical bromination followed by amination | Direct functionalization of a simple furan. | Potential for over-bromination and side reactions. |
| Mucobromic acid | Transformation and functionalization | Highly functionalized starting material. | Multiple synthetic steps may be required. utripoli.edu.ly |
Discovery of Novel Reactivity Patterns and Chemical Transformations
The dibrominated furan ring in 1-(4,5-dibromofuran-2-yl)methanamine is ripe for exploration in terms of its chemical reactivity. The interplay between the electron-rich furan core, the electron-withdrawing bromine atoms, and the nucleophilic aminomethyl group suggests a rich and complex reactivity profile.
Future research should aim to uncover novel reactivity patterns, including:
Cross-Coupling Reactions: The bromine atoms serve as excellent handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide array of substituents at the 4- and 5-positions, leading to a library of novel derivatives with diverse electronic and steric properties.
Ring Transformation Reactions: Furan rings can undergo various ring-opening and rearrangement reactions under specific conditions. Investigating the behavior of this highly substituted furan under thermal, photochemical, or acidic conditions could lead to the discovery of new heterocyclic scaffolds.
Intramolecular Cyclizations: The proximity of the aminomethyl group to the brominated furan ring could facilitate intramolecular cyclization reactions, potentially leading to the formation of novel fused heterocyclic systems.
Deeper Mechanistic Insights into Biological Interactions
Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The presence of bromine atoms can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacological profiles.
Future research should focus on obtaining a deeper mechanistic understanding of how this compound and its derivatives interact with biological systems. Key areas of investigation include:
Enzyme Inhibition Studies: Screening against a panel of enzymes, particularly those involved in microbial pathogenesis or cancer progression, could identify specific molecular targets.
DNA Intercalation and Binding: The planar aromatic furan ring and the potential for hydrogen bonding from the amine group suggest that this molecule could interact with DNA. Biophysical studies such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can elucidate the nature and strength of this binding.
Quorum Sensing Inhibition: Brominated furanones have been shown to inhibit quorum sensing in bacteria, a process that controls virulence. nih.gov Investigating the potential of this compound to disrupt bacterial communication could lead to the development of new anti-infective agents.
Potential for Development of Advanced Applications in Targeted Research Areas
The unique structural features of this compound open up possibilities for its application in various targeted research areas beyond traditional pharmacology.
Potential advanced applications to be explored include:
Functional Materials: The ability to polymerize or incorporate this molecule into larger macromolecular structures through its reactive amine handle could lead to the development of new functional polymers with interesting electronic or thermal properties.
Chemical Probes and Sensors: By attaching a fluorophore or other reporter group to the amine, the molecule could be developed into a chemical probe for detecting specific metal ions or biomolecules. The dibromofuran core could also serve as a platform for designing fluorescent sensors where binding events modulate the emission properties.
Agrochemicals: Many furan derivatives have found use as pesticides and herbicides. scirp.org The biological activity of this compound should be evaluated in the context of agricultural applications, with a focus on its efficacy and environmental impact.
Q & A
Q. What synthetic routes are effective for preparing 1-(4,5-dibromofuran-2-yl)methanamine?
- Methodological Answer : A common approach involves bromination of a furan precursor followed by amination. For example:
Bromination : React furan-2-ylmethanamine with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or THF) under controlled temperature (0–25°C).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dibrominated product.
Characterization : Confirm regioselectivity (4,5-dibromo substitution) via -NMR and -NMR, comparing chemical shifts to analogous brominated furans .
- Key Considerations : Monitor reaction progress with TLC to avoid over-bromination.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- -NMR: Identify proton environments (e.g., aromatic furan protons vs. methanamine CH₂).
- -NMR: Confirm bromine-induced deshielding effects on furan carbons (typical shifts: 110–150 ppm for dibromofuran carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from bromine.
- Infrared (IR) Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and furan C-Br vibrations (~600 cm⁻¹).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification.
- First-Aid Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact : Wash immediately with soap and water; remove contaminated clothing.
- Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist .
- Storage : Keep in a cool, dry place in a sealed amber vial to prevent light-induced degradation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for brominated furan derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental - and -NMR data with computational predictions (e.g., DFT calculations using Gaussian or ORCA).
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions.
- 2D-NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Transition State Modeling : Simulate Suzuki-Miyaura coupling pathways using bromine as a leaving group.
- Solvent Effects : Incorporate PCM models to evaluate solvent polarity’s impact on reaction kinetics .
Q. How does bromine substitution influence oxidative stability under environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Thermal Stability : Heat samples to 40–80°C and monitor decomposition via HPLC.
- Light Exposure : Use UV chambers (λ = 254–365 nm) to assess photolytic degradation.
- Surface Reactivity : Study adsorption on silica or cellulose surfaces (common indoor materials) using microspectroscopic imaging (e.g., AFM-IR) to simulate real-world degradation .
Q. What strategies optimize regioselective functionalization of the dibromofuran core?
- Methodological Answer :
- Directed Ortho-Metalation : Use lithium bases (e.g., LDA) to deprotonate the methanamine group, directing subsequent electrophilic attacks.
- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent side reactions during bromination.
- Catalytic Cross-Coupling : Employ Pd-catalyzed Buchwald-Hartwig amination to introduce aryl groups at the 4- or 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
